molecular formula C16H15BrOS B1343440 3'-Bromo-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-54-6

3'-Bromo-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1343440
CAS No.: 898754-54-6
M. Wt: 335.3 g/mol
InChI Key: LZMXJNVJGITUDO-UHFFFAOYSA-N
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Description

3’-Bromo-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C₁₆H₁₃BrOS. It is characterized by the presence of a bromine atom, a thiomethyl group, and a propiophenone moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone typically involves the bromination of 3-(2-thiomethylphenyl)propiophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for 3’-Bromo-3-(2-thiomethylphenyl)propiophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohol derivatives

Scientific Research Applications

3’-Bromo-3-(2-thiomethylphenyl)propiophenone is utilized in several scientific research areas, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and thiomethyl group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-3-(2-thiomethylphenyl)propiophenone
  • 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone
  • 3’-Iodo-3-(2-thiomethylphenyl)propiophenone

Uniqueness

3’-Bromo-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXJNVJGITUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644319
Record name 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-54-6
Record name 1-(3-Bromophenyl)-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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